Salarin A

CAS No.:

Cat. No.: VC1953792

Molecular Formula: C35H46N2O12

Molecular Weight: 686.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H46N2O12 |

|---|---|

| Molecular Weight | 686.7 g/mol |

| IUPAC Name | [(E)-4-[3-[(6Z,8E,13Z)-11-acetyl-2-(acetylcarbamoyloxy)-14-methyl-5,10,12-trioxo-4,18-dioxa-11-azabicyclo[15.1.0]octadeca-6,8,13-trien-3-yl]oxiran-2-yl]but-3-enyl] octanoate |

| Standard InChI | InChI=1S/C35H46N2O12/c1-5-6-7-8-9-16-29(42)45-20-13-12-14-25-31(46-25)33-34(49-35(44)36-23(3)38)32-26(47-32)19-18-22(2)21-28(41)37(24(4)39)27(40)15-10-11-17-30(43)48-33/h10-12,14-15,17,21,25-26,31-34H,5-9,13,16,18-20H2,1-4H3,(H,36,38,44)/b14-12+,15-10+,17-11-,22-21- |

| Standard InChI Key | KQVPLNKIWHZUGZ-VFVKEPLOSA-N |

| Isomeric SMILES | CCCCCCCC(=O)OCC/C=C/C1C(O1)C2C(C3C(O3)CC/C(=C\C(=O)N(C(=O)/C=C/C=C\C(=O)O2)C(=O)C)/C)OC(=O)NC(=O)C |

| Canonical SMILES | CCCCCCCC(=O)OCCC=CC1C(O1)C2C(C3C(O3)CCC(=CC(=O)N(C(=O)C=CC=CC(=O)O2)C(=O)C)C)OC(=O)NC(=O)C |

Introduction

Chemical Structure and Properties

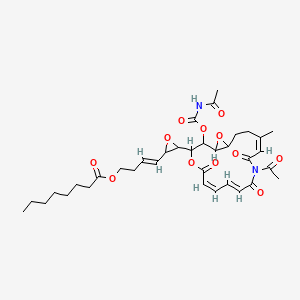

Salarin A is characterized by a complex macrocyclic structure with several functional groups. Its chemical properties are summarized in Table 1.

Table 1: Chemical Properties of Salarin A

| Property | Value |

|---|---|

| Molecular Formula | C35H46N2O12 |

| Molecular Weight | 686.7 g/mol |

| IUPAC Name | [(E)-4-[3-[(6Z,8E,13Z)-11-acetyl-2-(acetylcarbamoyloxy)-14-methyl-5,10,12-trioxo-4,18-dioxa-11-azabicyclo[15.1.0]octadeca-6,8,13-trien-3-yl]oxiran-2-yl]but-3-enyl] octanoate |

| Standard InChIKey | KQVPLNKIWHZUGZ-VFVKEPLOSA-N |

| Physical State | Solid |

The structure of Salarin A features a complex 18-membered macrocycle containing multiple functional groups including a vinyl epoxide, a carbamate group, and an octanoate ester side chain. This intricate architecture presents significant challenges for synthetic chemists attempting to reproduce the compound in laboratory settings.

Isolation and Discovery

Salarin A was isolated from the marine sponge Fascaplysinopsis sp., collected in Salary Bay, Madagascar. Marine organisms, particularly sponges lacking physical defenses, often produce complex secondary metabolites as chemical defense mechanisms. These compounds frequently demonstrate interesting biological activities, making them valuable targets for pharmaceutical research.

The isolation process typically involves extraction from the sponge tissue using organic solvents, followed by a series of chromatographic purification steps to obtain the pure compound. The structural elucidation was accomplished through spectroscopic techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Relationship to Other Salarin Compounds

Salarin A is part of a family of related compounds, with Salarin C being the most extensively studied member due to its potent cytotoxic properties. These compounds share similar structural features but differ in key functional groups.

Transformation from Salarin C

One of the most intriguing aspects of Salarin A is its relationship with Salarin C. Research has demonstrated that Salarin C transforms into Salarin A under aerobic conditions in the presence of light . This transformation occurs through a singlet oxygen-mediated mechanism known as the Wasserman rearrangement, which involves cleavage of the oxazole moiety present in Salarin C via cycloaddition .

The transformation can be summarized in the following reaction scheme:

Salarin C (C35H46N2O10) + O2 (singlet oxygen) → Salarin A (C35H46N2O12)

This reaction highlights the reactive nature of Salarin C and the relative stability of Salarin A under oxidative conditions.

Table 2: Comparison of Salarin A and Salarin C

| Property | Salarin A | Salarin C |

|---|---|---|

| Molecular Formula | C35H46N2O12 | C35H46N2O10 |

| Molecular Weight | 686.7 g/mol | 654.7 g/mol |

| Structure | Oxazolone-containing | Oxazole-containing |

| Stability | More stable to oxygen | Sensitive to singlet oxygen |

| Cytotoxicity | Lower | Higher |

Chemical Synthesis and Derivatives

Total Synthesis

The total synthesis of Salarin A represents a significant achievement in synthetic organic chemistry. Recent advancements have been reported utilizing techniques such as ring-closing metathesis and Julia–Kocienski olefination . The first total synthesis of Salarin C was recently reported, with subsequent biomimetic oxidation-Wasserman rearrangement to access Salarin A .

Key features of the synthesis include:

-

Macrocycle formation via ring-closing metathesis

-

Macrocyclic substrate-controlled epoxidation of the C12-C13 allylic alcohol

-

Late-stage Julia-Kocienski olefination to install the side chain

The synthetic route also employed L-proline catalysis to install a chlorohydrin function that masks the sensitive C16-C17 epoxide, potentially mimicking the biosynthesis of these compounds where a related chlorohydrin may yield both THF- and epoxide-containing salarins .

Derivatives and Structure-Activity Relationships

Several derivatives of Salarin A have been synthesized to better understand the structure-activity relationship of these compounds . Modifications to the structure of Salarin A often result in reduced or lost bioactivity, indicating the importance of specific functional groups for biological action.

Some key reactions studied include:

-

Opening of the 16,17-vinyl epoxide with amines

-

Hydrolysis of acetyl groups

Stability and Reactivity

Salarin A exhibits different reactivity patterns compared to Salarin C, particularly in reactions involving the vinyl epoxide. While Salarin C's epoxide readily opens in reactions with amines to form 16-hydroxy-17-amino derivatives, the epoxide in Salarin A remains intact under the same conditions .

Instead, the triacyl moiety of the macrocycle in Salarin A (compound 19 in research studies) was found to be more reactive under these conditions . This unexpected reactivity pattern provides important insights into the three-dimensional structure of Salarin A and the influence of the macrocyclic scaffold on the reactivity of functional groups.

In terms of stability, Salarin A is less reactive than Salarin C, particularly under conditions involving singlet oxygen, which can lead to the degradation of Salarin C. This stability difference is crucial for the handling and storage of these compounds and has implications for their potential pharmaceutical applications.

Biological Activity

Anticancer Properties

While direct information on Salarin A's biological activity is limited compared to Salarin C, research has shown that modifications to Salarin A's structure often result in reduced or lost bioactivity. This suggests that the intact structure of Salarin A may possess inherent biological activity, though perhaps less potent than Salarin C.

The related compound Salarin C has demonstrated potent cytotoxic activity against cancer cell lines, particularly leukemia. Salarin C induces cell cycle arrest in the G2/M phase and leads to apoptosis in cancer cells with EC50 values of 0.1 μM for chronic myelogenous leukemia (K562) and 1 μM for acute myeloid leukemia (UT-7) cell lines.

Other Biological Activities

As a marine natural product with a complex structure, Salarin A may possess other biological activities that remain to be fully characterized. Marine macrolides often demonstrate a range of biological properties including antimicrobial, anti-inflammatory, and immunomodulatory effects.

Research Applications

The unique structure and properties of Salarin A make it valuable for various research applications:

-

As a chemical probe for studying biological pathways

-

As a template for developing simplified analogs with improved drug-like properties

-

For studying the relationship between macrocyclic structure and biological activity

-

As a model compound for developing new synthetic methodologies

Recent research has focused on developing simplified analogs that maintain the essential pharmacophore while improving stability and synthetic accessibility .

Recent Developments

The most significant recent development in Salarin A research is the successful total synthesis reported in 2024 . This achievement opens new avenues for studying this complex natural product and developing derivatives with enhanced properties.

Recent studies have also explored the stability of simplified analogs containing thiazole rings instead of the oxazole moiety found in the natural product . These simplified macrocycles demonstrated improved stability under aerobic conditions, providing valuable insights for the design of more stable analogs with potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume